- Synthetic routes to three novel scaffolds for potential glycosidase inhibitors, European Journal of Organic Chemistry, 2007, (26), 4408-4430
Cas no 89937-78-0 (Methyl 5-hydroxynicotinate hydrochloride)
Methyl 5-hydroxynicotinate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-hydroxynicotinate hydrochloride
- 5-hydroxy-3-Pyridinecarboxylic acid methyl ester hydrochloride
- 5-Hydroxynicotinic acid methyl ester hydrochloride
- Methyl 5-hydroxypyridine-3-carboxylate hydrochloride
- 2-Furancarboxylic acid,5-(hydroxyamino)-,methyl ester
- methyl 5-hydroxylamino-2-furoate
- methyl 5-hydroxypyridine-3-carboxylate;hydrochloride
- methyl 5-hydroxynicotinate hcl
- Methyl 5-hydroxynicotinate, HCl
- 7119AJ
- Methyl5-HydroxynicotinateHydrochloride
- SY005899
- AX8173768
- Nicotinic acid, 5-hydroxy-, methyl ester, hydrochloride (7CI)
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- MDL: MFCD13191580
- Inchi: 1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H
- InChI Key: NBTTVNGGAWBBOX-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=C(O)C=NC=1)OC
Computed Properties
- Exact Mass: 189.01900
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Topological Polar Surface Area: 59.4
Experimental Properties
- PSA: 59.42000
- LogP: 1.37580
Methyl 5-hydroxynicotinate hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-hydroxynicotinate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M187933-1g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 1g |
¥114.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M187933-25g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 25g |
¥1824.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M187933-5g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 5g |
¥456.90 | 2023-09-01 | |
| Alichem | A029206221-5g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 5g |
$236.25 | 2023-08-31 | |
| Alichem | A029206221-25g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 25g |
$674.00 | 2023-08-31 | |
| TRC | M323385-100mg |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M323385-250mg |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M323385-500mg |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M323385-1g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 1g |
$98.00 | 2023-05-17 | ||
| Chemenu | CM178108-25g |
Methyl 5-hydroxynicotinate hydrochloride |
89937-78-0 | 95% | 25g |
$378 | 2021-08-05 |
Methyl 5-hydroxynicotinate hydrochloride Production Method
Production Method 1
Methyl 5-hydroxynicotinate hydrochloride Preparation Products
Methyl 5-hydroxynicotinate hydrochloride Suppliers
Methyl 5-hydroxynicotinate hydrochloride Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl 5-hydroxynicotinate hydrochloride
Methyl 5-Hydroxynicotinate Hydrochloride: A Comprehensive Overview
Methyl 5-hydroxynicotinate hydrochloride, also known by its CAS number 89937-78-0, is a compound that has garnered significant attention in the fields of pharmacology and neuroscience. This compound, often referred to as Methyl 5-hydroxynicotinate HCl, is a derivative of nicotinic acid and has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its unique chemical structure and pharmacological properties make it a promising candidate for drug development.
The chemical structure of methyl 5-hydroxynicotinate hydrochloride is characterized by a nicotinic acid backbone with a hydroxyl group at the 5-position and a methyl ester group. This structure contributes to its ability to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating cognitive functions. Recent studies have highlighted the compound's ability to enhance cognitive performance in preclinical models, suggesting its potential as a cognitive enhancer.
One of the most significant advancements in the study of methyl 5-hydroxynicotinate hydrochloride has been its role in targeting alpha7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are known to play a crucial role in learning and memory processes. Research published in Nature Neuroscience demonstrated that activation of α7 nAChRs by methyl 5-hydroxynicotinate hydrochloride leads to increased synaptic plasticity and improved memory retention in animal models. This finding has implications for the development of therapies targeting cognitive decline associated with aging and neurodegenerative disorders.
In addition to its receptor-mediated effects, methyl 5-hydroxynicotinate hydrochloride has been shown to possess anti-inflammatory properties. Studies conducted at the University of California, San Francisco, revealed that the compound reduces neuroinflammation by inhibiting microglial activation, a process that is often dysregulated in Alzheimer's disease. This dual mechanism of action—combining receptor activation and anti-inflammatory effects—positions methyl 5-hydroxynicotinate hydrochloride as a multifaceted therapeutic agent.
The synthesis of methyl 5-hydroxynicotinate hydrochloride involves a series of well-established organic chemistry techniques. The process typically begins with the preparation of nicotinic acid, followed by selective oxidation to introduce the hydroxyl group at the 5-position. Subsequent esterification with methanol and protonation with hydrochloric acid yield the final product. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical and clinical studies.
From a pharmacokinetic perspective, methyl 5-hydroxynicotinate hydrochloride exhibits favorable bioavailability when administered orally. Studies have shown that it is rapidly absorbed from the gastrointestinal tract and distributed widely throughout the body, including crossing the blood-brain barrier efficiently. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of inactive metabolites that are excreted renally. This profile suggests that it could be suitable for chronic administration in patients requiring long-term cognitive support.
The safety profile of methyl 5-hydroxynicotinate hydrochloride has been evaluated in multiple preclinical studies. Acute and chronic toxicity studies indicate that it has a wide safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are needed to confirm these findings in human subjects and to assess its efficacy in treating Alzheimer's disease and other cognitive impairments.
Looking ahead, ongoing research is focused on optimizing the delivery methods for methyl 5-hydroxynicotinate hydrochloride to enhance its therapeutic potential. Researchers are exploring sustained-release formulations and targeted drug delivery systems that could improve its efficacy while minimizing systemic side effects. Additionally, collaborative efforts between academia and pharmaceutical companies are underway to advance this compound through clinical trials, bringing it closer to regulatory approval.
In conclusion, methyl 5-hydroxynicotinate hydrochloride represents a promising avenue for addressing cognitive decline associated with neurodegenerative diseases. With its unique mechanism of action, favorable pharmacokinetic profile, and strong preclinical data supporting its efficacy, this compound holds great potential for becoming an innovative therapeutic option. As research continues to unfold, it is anticipated that methyl 5-hydroxynicotinate hydrochloride will play a pivotal role in advancing our understanding and treatment of Alzheimer's disease and related conditions.
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